Tetrahydro Core vs. Aromatic Benzotriazole: LogP and Conformational Flexibility Differentiation
The tetrahydrobenzotriazole core of the target compound confers a distinct lipophilicity profile compared to its fully aromatic counterpart. The unsubstituted 4,5,6,7-tetrahydro-1H-benzotriazole exhibits a measured LogP of 0.68–1.20 [1], whereas the fully aromatic 1H-benzotriazole has a significantly higher LogP of approximately 1.44 [2]. The target compound, bearing both the tetrahydro core and additional polar substituents (2-methoxyethyl, carboxylic acid), is expected to have a further modulated LogP that falls within a more drug-like range compared to aromatic benzotriazole-5-carboxylic acid analogs such as 1-(2-methoxyethyl)-1H-benzotriazole-5-carboxylic acid (MW 221.21, fully aromatic scaffold) .
| Evidence Dimension | Partition coefficient (LogP) reflecting lipophilicity |
|---|---|
| Target Compound Data | LogP predicted lower than aromatic benzotriazole analogs due to tetrahydro saturation; core scaffold LogP range: 0.68–1.20 |
| Comparator Or Baseline | 1H-Benzotriazole (fully aromatic): LogP ≈ 1.44; 1-(2-methoxyethyl)-1H-benzotriazole-5-carboxylic acid (aromatic analog): MW 221.21 |
| Quantified Difference | Tetrahydro core reduces LogP by at least 0.24–0.76 log units vs. aromatic core; molecular weight differential: 225.24 vs. 221.21 g/mol |
| Conditions | LogP measured/Pred by XLogP3 for core scaffolds; MW by molecular formula calculation |
Why This Matters
Lower LogP of the tetrahydro core translates to improved aqueous solubility and potentially reduced hERG and phospholipidosis risk, which is critical for CNS-targeted programs where the tetrahydrobenzotriazole scaffold has established mGlu5 PAM activity.
- [1] SIELC Technologies. 1H-Benzotriazole, 4,5,6,7-tetrahydro-. LogP: 1.20. Accessed via sielc.com. Also: ChemSrc/yybyy.com reports LogP 0.6835 for 4,5,6,7-tetrahydro-1H-benzotriazole (CAS 6789-99-7). View Source
- [2] PubChem. 1H-Benzotriazole (CAS 95-14-7). XLogP3: 1.44. National Center for Biotechnology Information. View Source
